molecular formula C13H25N3O3 B7019550 Propan-2-yl 4-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate

Propan-2-yl 4-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate

Cat. No.: B7019550
M. Wt: 271.36 g/mol
InChI Key: NIGNLEFWGQCSTI-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate is a synthetic organic compound with a complex structure, featuring a piperidine ring substituted with isopropyl groups and a carbamoylamino moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 4-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate typically involves multiple steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.

    Introduction of Isopropyl Groups: Isopropyl groups are introduced via alkylation reactions using isopropyl halides under basic conditions.

    Carbamoylation: The carbamoylamino group is introduced through a reaction with isopropyl isocyanate.

    Esterification: The final step involves esterification of the piperidine ring with isopropyl chloroformate to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts can enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the isopropyl groups, leading to the formation of ketones or alcohols.

    Reduction: Reduction reactions can target the carbamoylamino group, potentially converting it to an amine.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the isopropyl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Alkyl halides or sulfonates in the presence of a strong base like sodium hydride.

Major Products

    Oxidation: Isopropyl ketones or secondary alcohols.

    Reduction: Primary or secondary amines.

    Substitution: Piperidine derivatives with various substituents.

Scientific Research Applications

Chemistry

In chemistry, Propan-2-yl 4-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

Biologically, this compound can be used in the study of enzyme interactions and receptor binding due to its structural similarity to certain bioactive molecules. It serves as a model compound in biochemical assays.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features make it a candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry

Industrially, the compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism by which Propan-2-yl 4-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate exerts its effects depends on its interaction with molecular targets such as enzymes or receptors. The isopropyl groups and the carbamoylamino moiety play crucial roles in binding to these targets, influencing the compound’s activity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 4-(cyanomethyl)piperidine-1-carboxylate: Similar in structure but with a cyanomethyl group instead of a carbamoylamino group.

    Propan-2-yl 4-(methylcarbamoylamino)piperidine-1-carboxylate: Features a methylcarbamoylamino group, offering different reactivity and biological properties.

Uniqueness

Propan-2-yl 4-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its structural features allow for diverse applications in various scientific fields.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

propan-2-yl 4-(propan-2-ylcarbamoylamino)piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25N3O3/c1-9(2)14-12(17)15-11-5-7-16(8-6-11)13(18)19-10(3)4/h9-11H,5-8H2,1-4H3,(H2,14,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIGNLEFWGQCSTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)NC1CCN(CC1)C(=O)OC(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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